N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-4-(propan-2-yloxy)benzamide
Description
The compound N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-(2-methylpropyl)-4-(propan-2-yloxy)benzamide is a benzamide derivative featuring a sulfolane (1,1-dioxothiolan) ring and a branched alkyl substituent (2-methylpropyl, or isobutyl) on the amide nitrogen. The benzamide core is further substituted with a propan-2-yloxy (isopropoxy) group at the para position.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-13(2)11-19(16-9-10-24(21,22)12-16)18(20)15-5-7-17(8-6-15)23-14(3)4/h5-8,13-14,16H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEHFZKGVSIUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-4-(propan-2-yloxy)benzamide is a synthetic compound notable for its unique thiolane structure and potential biological activities. This article explores its biological activity, including its interactions with proteins, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H21NO5S
- Molecular Weight : 339.4 g/mol
- CAS Number : 874788-40-6
Structural Features
The compound features several functional groups that may contribute to its biological activity:
- Dioxothiolan moiety : Implicated in various protein-ligand interactions.
- Carboxamide group : Enhances solubility and reactivity.
Research indicates that compounds with similar structures interact with various biological targets, including receptor tyrosine kinases (RTKs) and androgen receptors (ARs). The following sections summarize findings related to the biological activity of this compound.
Protein-Ligand Interactions
Studies have shown that compounds containing thiolane structures can act as ligands binding to specific proteins. For instance, the binding affinity of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl) derivatives has been explored using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) . These interactions are crucial for understanding the compound's mechanism of action.
Case Study 1: Interaction with Androgen Receptors
A study focused on bis-benzamide derivatives indicated that modifications at the N-terminus significantly affected the inhibitory activity against AR-mediated transcription in prostate cancer cells. Compounds that disrupted AR-coactivator interactions showed promising results . Although direct studies on our compound are not available, its structural similarities suggest potential efficacy in similar pathways.
Case Study 2: Receptor Tyrosine Kinase Inhibition
Research has highlighted the activity of benzamide derivatives against various RTKs, including EGFR and PDGFR. Compounds exhibiting high inhibitory rates were shown to block these receptors effectively, suggesting that this compound may have similar effects .
Data Table: Comparative Biological Activities of Related Compounds
| Compound Name | Structure Features | Inhibitory Activity | Target |
|---|---|---|---|
| Compound A | Benzamide derivative with dioxo group | IC50 = 90 nM | AR |
| Compound B | Thiolane structure with carboxamide | High inhibition (67%-92%) | EGFR |
| N-(1,1-dioxo... | Dioxothiolan + carboxamide | Unknown (needs investigation) | TBD |
Comparison with Similar Compounds
Structural Analogues of Benzamide Derivatives
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the amide nitrogen and benzamide ring:
N-(1,1-dioxo-1λ⁶-thiolan-3-yl)methyl-4-(propan-2-yloxy)benzamide (CAS 1234991-79-7)
- Structure : Features a methyl group instead of 2-methylpropyl on the sulfolane-attached nitrogen.
- Molecular Formula: C₁₅H₂₁NO₄S.
- Molecular Weight : 311.4 g/mol.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-(propan-2-yloxy)benzamide (CAS 620556-17-4)
- Structure : Substitutes the 2-methylpropyl group with a 4-methoxybenzyl moiety.
- Molecular Formula: C₂₂H₂₇NO₅S.
- Molecular Weight : 417.52 g/mol.
- Key Differences : The methoxybenzyl group introduces aromaticity and electron-donating effects, altering electronic properties and pharmacokinetic behavior .
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-(propan-2-yloxy)benzamide (CAS 879929-67-6)
- Structure : Incorporates a thiophene ring in the N-alkyl substituent.
- Molecular Formula: C₂₀H₂₅NO₄S₂.
- Molecular Weight : 407.6 g/mol.
Comparative Analysis of Physicochemical Properties
Notes:
- The sulfolane moiety (common across all analogs) contributes to high polarity and thermal stability, as evidenced by the elevated boiling point of CAS 620556-17-4 .
Q & A
Basic: What synthetic strategies are employed to prepare N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-(2-methylpropyl)-4-(propan-2-yloxy)benzamide, and how is purity validated?
Methodological Answer:
Synthesis typically involves multi-step condensation reactions. For example:
- Step 1: Reacting a thiolane sulfone derivative with an isobutylamine intermediate under Schotten-Baumann conditions to form the tertiary amide bond.
- Step 2: Introducing the 4-(propan-2-yloxy)benzoyl moiety via nucleophilic acyl substitution .
Purity Validation: - Chromatography: Use reverse-phase HPLC with a C18 column (gradient elution: 0.1% TFA in H₂O/MeCN) to confirm ≥95% purity.
- Spectroscopy: ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to verify structural integrity, referencing coupling constants and chemical shifts from analogous compounds .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .
Advanced: How can computational methods (e.g., DFT, molecular docking) elucidate the electronic structure and biological interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. This reveals reactivity hotspots, such as nucleophilic sulfone oxygen or electrophilic benzamide carbonyl .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., GIRK potassium channels). Parameterize the sulfone and benzamide groups for hydrogen bonding and π-π stacking interactions. Validate with binding free energy calculations (MM-GBSA) .
Basic: Which spectroscopic techniques are critical for structural characterization, and how are spectral contradictions resolved?
Methodological Answer:
- Key Techniques:
- ¹H/¹³C NMR: Identify diastereotopic protons near the thiolan-3-yl group (δ 2.8–3.5 ppm) and isopropyloxy aromatic protons (δ 6.7–7.8 ppm) .
- IR Spectroscopy: Confirm sulfone (S=O stretch: 1150–1300 cm⁻¹) and amide (C=O stretch: 1650–1700 cm⁻¹) functionalities .
- Contradiction Resolution:
- Variable Temperature NMR: Resolve overlapping signals (e.g., rotamers) by cooling samples to -40°C.
- 2D NMR (COSY, HSQC): Assign ambiguous peaks through correlation spectroscopy .
Advanced: How can researchers address discrepancies in reported biological activity (e.g., variable IC₅₀ values) across studies?
Methodological Answer:
- Assay Standardization:
- Use uniform cell lines (e.g., HEK293 for ion channel studies) and control compounds (e.g., tertiapin-Q for GIRK1/2 assays) to minimize variability .
- Validate compound solubility with DLS (dynamic light scattering) to ensure no aggregation in buffer systems.
- Data Reconciliation:
- Cross-reference with orthogonal assays (e.g., patch-clamp electrophysiology vs. fluorescence-based flux assays) .
- Replicate synthesis and purity checks to exclude batch-dependent impurities .
Advanced: What structural modifications enhance the compound’s pharmacokinetic properties (e.g., metabolic stability, BBB penetration)?
Methodological Answer:
- Metabolic Stability:
- Replace the isopropyloxy group with a trifluoromethoxy moiety to reduce CYP450-mediated oxidation .
- Introduce deuterium at α-positions of the thiolan ring to slow oxidative metabolism .
- BBB Penetration:
- Calculate logP/logD via shake-flask methods; aim for 1–3 for optimal brain uptake.
- Introduce halogen atoms (e.g., F, Cl) to improve passive diffusion while retaining hydrogen-bonding capacity .
Basic: What are critical considerations for handling solubility and stability during in vitro assays?
Methodological Answer:
- Solubility Optimization:
- Use co-solvents (e.g., DMSO ≤0.1% v/v) or cyclodextrin-based formulations for aqueous buffers.
- Pre-saturate solutions via sonication (30 min at 25°C) followed by centrifugation (14,000×g) .
- Stability Monitoring:
- Conduct accelerated stability studies (40°C/75% RH for 14 days) with LC-MS to detect degradation products (e.g., hydrolysis of the sulfone group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
